molecular formula C10H13NO3 B1335039 N-(4-ethoxyphenyl)-2-hydroxyacetamide CAS No. 22521-79-5

N-(4-ethoxyphenyl)-2-hydroxyacetamide

Cat. No.: B1335039
CAS No.: 22521-79-5
M. Wt: 195.21 g/mol
InChI Key: UJUHYRDNSIRHHG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-hydroxyacetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is utilized in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is conducted using Novozym 435 as a catalyst, demonstrating its relevance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Anthelminthic Drug Development

The compound amidantel, which shares a similar structural motif, is noted for its anthelminthic spectrum. It's effective against nematodes, filariae, and cestodes, particularly in dogs against hookworms and large roundworms (Wollweber et al., 1979).

Crystallographic Studies

N-phenyl-2-hydroxyacetamide, a related compound, has been analyzed crystallographically. Its structure reveals insights into molecular interactions like hydrogen bonding, which are crucial in understanding drug design and protein-ligand interactions (Perpétuo & Janczak, 2009).

Synthesis of Hydroxyacetamides

Research on the synthesis of various hydroxyacetamides, which are important for potential anticonvulsant agents and in peptide syntheses, provides insights into the broader context of N-(4-ethoxyphenyl)-2-hydroxyacetamide's chemical class (Rivera et al., 2000).

Development of Cytotoxic Agents

The synthesis of related compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities shows the scope of this compound in therapeutic applications (Rani et al., 2016).

Pesticide Intermediates

N-Aryl N-isopropyl 2-hydroxyacetamides, to which this compound is structurally related, serve as intermediates in useful pesticides, highlighting its significance in agricultural chemistry (Shu, 2001).

Synthesis of Beta-Lactams

The compound shows utility in the synthesis of beta-lactams, which are crucial in antibiotic development. This demonstrates its role in creating valuable pharmaceuticals (Jarrahpour & Zarei, 2007).

Antidepressant Drug Development

Related compounds have been studied for their potential in antidepressant activity, indicating the broad applicability of this chemical class in neuropsychiatric drug development (Yardley et al., 1990).

Environmental Contamination Studies

Studies on alkylphenols, which include similar compounds, provide insight into environmental contamination and its impact on human health (Lopez-Espinosa et al., 2009).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHYRDNSIRHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177041
Record name Fenacetinol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22521-79-5
Record name N-(4-Ethoxyphenyl)-2-hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22521-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenacetinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenacetinol [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENACETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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